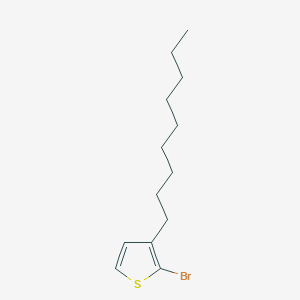

2-Bromo-3-nonylthiophene

Description

Significance of Thiophene (B33073) Derivatives in π-Conjugated Systems Research

Thiophene-based molecules are fundamental components in the study of π-conjugated systems. researchgate.net These systems, characterized by alternating single and double bonds, exhibit delocalized electrons along the polymer backbone, which is essential for charge transport. Thiophene's aromaticity and electron-rich nature contribute to the stability and electronic properties of the resulting polymers. nih.gov The ability to readily modify the thiophene ring at various positions allows for the fine-tuning of the electronic and physical properties of these materials. vwr.com Consequently, thiophene derivatives are integral to the creation of organic semiconductors, conductive polymers, and materials for photovoltaic cells and light-emitting diodes. nih.gov

The introduction of substituents onto the thiophene backbone can further modulate these properties. For instance, the energy levels and absorption characteristics of polythiophenes can be adjusted by incorporating conjugated substituents. researchgate.net This tunability is a central goal in the synthetic chemistry of functional π-conjugated systems. researchgate.net

Overview of Brominated Thiophenes as Synthetic Building Blocks

Brominated thiophenes are highly valued as synthetic building blocks due to the reactivity of the carbon-bromine bond. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Stille, Suzuki, and Kumada catalyst-transfer polycondensation. researchgate.netnih.gov These reactions enable the controlled and regioselective formation of carbon-carbon bonds, which is crucial for constructing well-defined oligomers and polymers.

The Grignard Metathesis (GRIM) polymerization of 2-bromo-3-alkylthiophenes is a prominent example of a method that yields regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3ATs). researchgate.netacs.org This regioregularity is vital as it minimizes steric hindrance between adjacent monomer units, leading to more planar backbones, enhanced π-π stacking, and consequently, improved charge carrier mobility. researchgate.net The ability to synthesize polymers with controlled molecular weights and low polydispersity is another advantage offered by these synthetic strategies. scispace.com

Specific Research Context of 2-Bromo-3-nonylthiophene

Within the family of brominated thiophenes, this compound is of particular interest due to the presence of the nine-carbon alkyl side chain. While extensive research may focus on more common derivatives like the hexyl or octyl-substituted thiophenes, the principles governing their behavior are directly applicable to the nonyl variant.

The integration of alkyl side chains, such as the nonyl group in this compound, is a critical strategy in the design of processable and high-performance conjugated polymers. The primary rationale for their inclusion is to impart solubility in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating and printing of electronic devices. researchgate.net Unsubstituted polythiophenes are notoriously insoluble, which severely limits their practical application. nih.gov

The length of the alkyl side chain has a profound impact on the material's properties:

Solubility and Processability: Longer alkyl chains generally lead to better solubility. researchgate.net This allows for the formation of uniform thin films, which is essential for device fabrication.

Backbone Dynamics: Molecular dynamics simulations have indicated that longer side chains can lead to faster backbone dynamics. osti.gov This can influence the charge transport properties of the resulting polymer.

Electronic Properties: While the electronic properties are primarily determined by the conjugated backbone, the side chains can have an indirect effect by influencing the planarity of the backbone and the intermolecular interactions. researchgate.net

The nonyl side chain, with its intermediate length, represents a compromise between ensuring adequate solubility and maintaining a high degree of order in the solid state. Research on poly(3-alkylthiophenes) has shown that intermediate-length side chains can be advantageous in controlling the formation of different semi-crystalline phases. The choice of a nonyl group is therefore a deliberate design choice aimed at optimizing the balance of these competing factors to achieve high-performance organic electronic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrS/c1-2-3-4-5-6-7-8-9-12-10-11-15-13(12)14/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVYNBWIBWTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Nonylthiophene

Direct Bromination Strategies

Direct bromination of 3-nonylthiophene (B1348804) is a common approach to introduce a bromine atom onto the thiophene (B33073) ring. The position of bromination is highly influenced by the directing effects of the alkyl group and the choice of brominating agent and reaction conditions.

Regioselective Bromination of 3-Nonylthiophene

The electron-donating nature of the nonyl group at the 3-position of the thiophene ring directs electrophilic substitution, such as bromination, preferentially to the adjacent α-positions (C2 and C5). jcu.edu.au Typically, bromination occurs first at the more accessible C2 position. jcu.edu.au

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. researchgate.netmasterorganicchemistry.com It provides a low concentration of molecular bromine (Br₂), which helps to minimize side reactions like addition to the double bonds of the thiophene ring. masterorganicchemistry.comchemistrysteps.com The reaction, often referred to as Wohl-Ziegler bromination, typically proceeds via a free-radical mechanism when initiated by light or a radical initiator. masterorganicchemistry.comwikipedia.org For the synthesis of 2-bromo-3-alkylthiophenes, the reaction involves the electrophilic substitution of a hydrogen atom on the thiophene ring. jcu.edu.auresearchgate.net

The general procedure involves reacting 3-nonylthiophene with NBS in a suitable solvent. The regioselectivity for the 2-position is generally high, often exceeding 99%. researchgate.nettandfonline.com

The selectivity and yield of the bromination reaction are significantly influenced by the reaction conditions, including the choice of solvent and the temperature.

Solvent: The nature of the solvent can affect the reaction's outcome. For instance, using acetic acid as a solvent for the bromination of substituted thiophenes with NBS at room temperature has been shown to result in high regioselectivity at the 2-position. tandfonline.com Tetrahydrofuran (THF) is another commonly used solvent. google.com In some cases, a mixture of solvents like chloroform (B151607) and acetic acid is employed. acs.org The use of ultrasonic irradiation in conjunction with NBS has also been reported to be a fast and convenient method for brominating thiophenes, with the yield being dependent on the solvent. researchgate.net

Temperature: Temperature control is crucial for achieving the desired product. Bromination of thiophenes can be rapid even at low temperatures, such as -30°C. iust.ac.ir For direct bromination of 3-alkylthiophenes, reactions are often carried out at room temperature or below to ensure high selectivity. tandfonline.comacs.org In some protocols, a gradual increase in temperature is employed. google.com

Table 1: Impact of Reaction Conditions on the Bromination of 3-Alkylthiophenes

| Brominating Agent | Substrate | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Substituted Thiophenes | Acetic Acid | Room Temperature | High regioselectivity (>99%) at the 2-position. | researchgate.nettandfonline.com |

| N-Bromosuccinimide (NBS) | 3-Alkylthiophene | Chloroform/Acetic Acid (1:1) | Not specified | Good yields of 2,5-dibromo-3-alkylthiophene. | acs.org |

| Bromine (Br₂) in Acetic Acid | 3-Methoxyfluoranthene | Acetic Acid | Not specified | Yields 2,8-dibromo-3-methoxyfluoranthene. | rsc.org |

| n-BuLi, then Br₂ | 3-Butylthiophene | Tetrahydrofuran (THF) | -78°C | Good regioselectivity for the bromoalkylthiophene. | google.com |

Organometallic Approaches

Organometallic chemistry provides powerful tools for the regioselective synthesis of functionalized thiophenes, including 2-bromo-3-nonylthiophene. These methods often involve the generation of a metalated thiophene intermediate, which is then quenched with a bromine source.

Precursor Synthesis and Halogenation

The synthesis of the necessary precursors is the initial step in organometallic routes. For instance, 2,5-dibromo-3-alkylthiophenes are convenient starting materials as they can be prepared in good yields by the direct dibromination of 3-alkylthiophenes. acs.org

Selective Metalation and Subsequent Bromination Reactions

Selective metalation allows for the introduction of a bromine atom at a specific position on the thiophene ring.

Lithiation: One common method involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the thiophene ring at a specific position, followed by reaction with a bromine source. For 3-alkylthiophenes, treatment with n-BuLi at low temperatures (e.g., -78°C) followed by the addition of bromine (Br₂) can lead to the formation of the corresponding bromoalkylthiophene with good regioselectivity. google.com However, 3-lithiothiophene can be unstable in some solvents. unl.edu

Grignard Reagents: Another approach involves the formation of a Grignard reagent. For example, treating 2,5-dibromo-3-alkylthiophene with a Grignard reagent like an alkyl or vinyl magnesium bromide can result in a magnesium-bromine exchange, a process known as Grignard metathesis. acs.orgcmu.edu This typically leads to a mixture of two regioisomeric organometallic intermediates. acs.orgacs.org

Rieke Metals: Highly reactive metals, such as Rieke Zinc (Zn*), can be used for the regioselective synthesis of organometallic intermediates. The oxidative addition of Rieke Zinc to 2,5-dibromo-3-alkylthiophenes can generate a mixture of zinc-based organometallic compounds. unl.edukupdf.net

Table 2: Organometallic Approaches for the Synthesis of Bromoalkylthiophenes

| Reagents | Substrate | Intermediate | Product | Key Features | Reference |

|---|

One-Pot Synthetic Routes to Bromothiophenes

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. In the context of bromothiophenes, these routes are highly sought after.

A notable one-pot strategy for the synthesis of bromothiophenes is the redox-divergent construction from allylic alcohols. Research has demonstrated a method that allows for the selective synthesis of dihydrothiophenes, thiophenes, and bromothiophenes by carefully controlling the reaction conditions, specifically the amounts of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). researchgate.net

In this process, readily available allylic alcohols serve as the starting materials. The key to this divergent synthesis lies in the modulation of the dosage of DMSO, which acts as both an oxidant and a sulfur source, and HBr. researchgate.net This control allows for a high degree of regioselectivity in the final product.

The synthesis of 2-bromothiophenes using this method involves a two-step, one-pot procedure. The initial reaction is carried out at a high temperature, followed by a second step at a lower temperature with an additional charge of DMSO and HBr. researchgate.net This precise control over the reaction parameters is crucial for achieving the desired brominated thiophene.

While this methodology has been successfully applied to the synthesis of various 2-bromo-3-arylthiophenes, its direct application to produce this compound has not been explicitly detailed in the studied literature. However, the principles of the reductive divergent construction method provide a clear and adaptable framework for the synthesis of a wide range of 2-bromo-3-substituted thiophenes.

The table below summarizes the reaction conditions and yields for the synthesis of several 2-bromo-3-arylthiophenes using this one-pot method, as reported in the literature. researchgate.net

| Entry | Allylic Alcohol (Substituent R) | Product | Yield (%) |

| 1 | Phenyl | 2-Bromo-3-phenylthiophene | 75 |

| 2 | 4-Methylphenyl | 2-Bromo-3-(4-methylphenyl)thiophene | 72 |

| 3 | 4-Methoxyphenyl | 2-Bromo-3-(4-methoxyphenyl)thiophene | 65 |

| 4 | 4-Chlorophenyl | 2-Bromo-3-(4-chlorophenyl)thiophene | 78 |

| 5 | 2-Naphthyl | 2-Bromo-3-(naphthalen-2-yl)thiophene | 70 |

Table 1: Synthesis of 2-Bromo-3-arylthiophenes via a One-Pot Reductive Divergent Method. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 3 Nonylthiophene

Cross-Coupling Reactions

2-Bromo-3-nonylthiophene is a key building block in the synthesis of conjugated materials, primarily utilized in various cross-coupling reactions to form new carbon-carbon bonds. Its reactivity is centered around the carbon-bromine bond at the 2-position of the thiophene (B33073) ring, which is susceptible to oxidative addition by transition metal catalysts.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions, tolerance to a variety of functional groups, and the generation of non-hazardous byproducts. nih.gov For substrates like 2-bromo-3-alkylthiophenes, this protocol is instrumental in synthesizing biaryl and poly-aryl systems, which are foundational for many organic electronic materials. nih.govsigmaaldrich.com

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. The catalytic cycle typically involves the oxidative addition of the palladium(0) complex to the aryl halide (e.g., this compound), followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comyoutube.com

Commonly used palladium catalysts for the Suzuki coupling of brominated thiophenes include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com Optimized reaction conditions for the coupling of 2,5-dibromo-3-hexylthiophene with arylboronic acids have been achieved using Pd(PPh₃)₄ as the catalyst at a temperature of 90 °C, resulting in good yields of the desired 2,5-biaryl-3-hexylthiophenes. nih.gov The choice of solvent also plays a critical role; 1,4-dioxane with water has been shown to produce higher yields compared to toluene, which is attributed to the better solubility of arylboronic acids in the former. nih.govmdpi.com

The general mechanism for the Suzuki-Miyaura reaction is depicted below:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The Ar-Pd-X complex reacts with the boronate species [Ar'-B(OR)₃]⁻ (formed by the reaction of the boronic acid with a base) to form an Ar-Pd-Ar' complex and displace the halide.

Reductive Elimination: The Ar-Pd-Ar' complex eliminates the final product (Ar-Ar'), regenerating the Pd(0) catalyst. mdpi.com

The following table summarizes typical conditions for Suzuki coupling involving a 3-alkylthiophene substrate.

| Catalyst | Base | Solvent | Temperature (°C) | Substrate | Product | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Dibromo-3-hexylthiophene | 5-Aryl-2-bromo-3-hexylthiophenes | Moderate to Good |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Dibromo-3-hexylthiophene | 2,5-Biaryl-3-hexylthiophenes | Moderate to Good |

Data sourced from studies on 2,5-dibromo-3-hexylthiophene, a close analog of this compound. nih.govmdpi.com

The ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. They influence the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination. For coupling reactions involving thiophene derivatives, phosphine ligands are commonly employed.

Triphenylphosphine (PPh₃), as part of the Pd(PPh₃)₄ catalyst, is widely used. nih.gov However, more advanced ligand systems have been developed to improve catalytic activity, especially for less reactive substrates. For instance, bulky and electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) can enhance the rate of oxidative addition and are effective for coupling alkylthiophene boronic acids. jcu.edu.au In some solid-phase syntheses of oligothiophenes, aqueous conditions with NaHCO₃ as the base were suitable, avoiding fluoride salts that could cleave silyl linkers from the solid support. cmu.edu The choice of ligand and reaction conditions can be tailored to accommodate various functional groups on the coupling partners. cmu.edu

The base is a critical component in the Suzuki-Miyaura reaction, playing multiple roles throughout the catalytic cycle. researchgate.net Its primary function is to activate the organoboron compound, typically a boronic acid, to facilitate the transmetalation step. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). researchgate.net This anionic boronate is more reactive towards the palladium(II) intermediate in the transmetalation step. researchgate.net

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). researchgate.netutrgv.edu In the synthesis of 2,5-biaryl-3-hexylthiophenes, potassium phosphate (K₃PO₄) was identified as an effective base. nih.gov The choice of base can also influence the reaction selectivity and can be critical when dealing with substrates that have base-sensitive functional groups. utrgv.edu The gradual formation of boric acid as a byproduct can also affect the acid-base equilibrium of the reaction medium. researchgate.net

Key Functions of the Base:

Activation of Boronic Acid: Converts RB(OH)₂ to the more reactive [RB(OH)₃]⁻. researchgate.net

Facilitation of Reductive Elimination: Can catalyze the final step to release the product. researchgate.net

Neutralization of Byproducts: Maintains the optimal pH of the reaction mixture.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of a wide array of functional groups, which is a significant advantage in complex molecule synthesis. nih.govnih.gov In the context of 2-bromo-3-alkylthiophenes, this allows for coupling with a diverse range of aryl- and heteroarylboronic acids.

Studies on the coupling of 2,5-dibromo-3-hexylthiophene have demonstrated successful reactions with various arylboronic acids bearing both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F) substituents. mdpi.comresearchgate.net The electronic properties of the substituents on the boronic acid can influence the reaction yield and kinetics. mdpi.com The reaction conditions are generally mild enough to tolerate functional groups such as esters, nitriles, and aldehydes. jcu.edu.aunih.gov This tolerance is crucial for the synthesis of functionalized thiophene-based materials for electronic applications. sigmaaldrich.com The reaction has been shown to be compatible with various heterocycles as well, including furan, pyrazole, and pyridine motifs. nih.gov

The table below illustrates the scope of arylboronic acids used in Suzuki coupling with a 2,5-dibromo-3-alkylthiophene substrate.

| Arylboronic Acid Substituent | Product Yield |

| 4-Methylphenyl | Good |

| 3,5-Dimethylphenyl | Good |

| 4-Methoxyphenyl | Moderate |

| 4-Chlorophenyl | Moderate |

| 4-Fluorophenyl | Good |

| 3-Chloro-4-fluorophenyl | Good |

| 4-Iodophenyl | Good |

Data derived from the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives. mdpi.comresearchgate.net

This compound is a crucial monomer for the synthesis of regioregular poly(3-alkylthiophenes) (PATs) and oligothiophenes, which are important materials in organic electronics. mdpi.comcmu.edu The Suzuki coupling reaction provides a powerful method for the step-wise or polymerization synthesis of these conjugated systems. sigmaaldrich.com

For oligothiophene synthesis, an iterative approach can be employed, alternating between bromination and Suzuki coupling reactions to extend the conjugated chain one unit at a time. cmu.edusemanticscholar.org This method allows for the creation of well-defined oligomers with specific lengths and functionalities. Solid-phase synthesis techniques have also been developed to facilitate the preparation of oligothiophene libraries. cmu.edu

In the synthesis of polythiophenes, the Suzuki coupling can be used in a polycondensation reaction. For example, a dibromo-thiophene monomer can be reacted with a diboronic acid or ester derivative of a thiophene or another aryl compound to form an alternating copolymer. Alternatively, a bromo-thienylboronic acid monomer can undergo self-condensation. These polymerization reactions, often catalyzed by palladium complexes, lead to the formation of high molecular weight, regioregular polymers that are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.commdpi.com

Stille Coupling Reactions

The Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly significant in the synthesis of complex organic molecules and conjugated polymers due to its tolerance for a wide variety of functional groups and generally mild reaction conditions. fiveable.methermofisher.com The reaction fundamentally involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, such as this compound. wikipedia.orgfiveable.me

The Stille reaction is catalyzed by a palladium(0) complex. libretexts.org Common commercially available palladium sources that are frequently used for this purpose include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). wiley-vch.de Although some palladium(II) complexes like Pd(OAc)₂ can be used, they must first be reduced in situ to the active Pd(0) species. wiley-vch.de

The other key component is the organostannane reagent (R-SnR'₃). These reagents are advantageous because they are stable in the presence of both air and moisture and can be prepared, isolated, and stored with relative ease. thermofisher.comnrochemistry.com For the coupling with this compound, a typical organotin partner would be a distannyl derivative of another aromatic or heteroaromatic compound to facilitate polymerization. The reactivity of the organic group transferred from the tin atom follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. libretexts.org

Table 1: Common Palladium Catalysts in Stille Coupling

| Catalyst Name | Formula | Common Use |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A frequently used, reactive catalyst for Stille coupling polymerizations. wiley-vch.de |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | An air-stable alternative to Pd(PPh₃)₄. wiley-vch.de |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | A Pd(II) precatalyst that is reduced to the active Pd(0) species in situ. libretexts.org |

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide, in this case, the C-Br bond of this compound, to the active 14-electron Pd(0) catalyst. libretexts.orgopenochem.org This step forms a 16-electron square planar Pd(II) intermediate, with both the thienyl group and the bromide now bonded to the palladium center. fiveable.melibretexts.org

Transmetalation : In this step, the organotin reagent exchanges its organic group with the halide on the palladium(II) complex. openochem.org The precise mechanism can vary, but it involves the transfer of the R' group from the stannane to the palladium center, displacing the bromide, which then associates with the tin moiety. wikipedia.orgfiveable.me This is often the rate-determining step in the catalytic cycle. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two coupled organic groups (the 3-nonylthienyl group and the R' group from the stannane) from the palladium complex. openochem.org This forms the desired new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.me For this to occur, the two organic ligands must be in a cis orientation on the palladium complex. wikipedia.org

Figure 1: Catalytic Cycle of the Stille Coupling Reaction

This diagram illustrates the key steps in the palladium-catalyzed Stille coupling mechanism. R¹ represents the 3-nonylthienyl group.

Despite its synthetic utility, the primary drawback of the Stille reaction is the high toxicity associated with organotin compounds. wikipedia.orgorganic-chemistry.org Both the organostannane reagents and, more significantly, the trialkyltin halide byproducts (e.g., Bu₃SnBr) are toxic and pose environmental and health risks. nrochemistry.comrsc.org The toxicity generally decreases as the size of the alkyl groups on the tin atom increases and as the number of alkyl groups decreases (R₃SnX > R₂SnX₂ > RSnX₃). rsc.org

These byproducts can be difficult to remove completely from the desired product, which is a major concern, especially in materials intended for biological or electronic applications where purity is paramount. sdlookchem.com Various purification methods have been developed to address this issue, such as washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble fluorides. nrochemistry.comsdlookchem.com

The Stille coupling reaction is a powerful tool for synthesizing conjugated polymers, which are essential materials for organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells. wiley-vch.deosti.gov By using a di-functionalized monomer, such as a dibrominated or distannylated 3-nonylthiophene (B1348804), and coupling it with a complementary di-functionalized co-monomer, a step-growth polymerization can be achieved. wiley-vch.deosti.gov

This method, known as Stille polycondensation, allows for the creation of well-defined, high molecular weight poly(3-alkylthiophene)s (P3ATs) and other conjugated copolymers. wiley-vch.dersc.org The reaction's tolerance to various functional groups and its reliability have made it one of the premier methods for producing advanced electro-optic materials. wiley-vch.dersc.org

Kumada Catalyst Transfer Polycondensation (KCTP) / Grignard Metathesis (GRIM)

Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a chain-growth polymerization method used to synthesize regioregular conjugated polymers, particularly poly(3-alkylthiophene)s. cmu.edutdl.org This technique provides excellent control over molecular weight and results in polymers with a high degree of head-to-tail (HT) couplings, which is crucial for optimizing the material's electronic properties. cmu.edunih.gov

The critical first step in the GRIM polymerization process is the formation of a thienyl Grignard reagent from a dihalogenated thiophene monomer. cmu.edu For a monomer like 2,5-dibromo-3-nonylthiophene, this is achieved through a magnesium-halogen exchange reaction. cmu.edu Treating the dibrominated monomer with one equivalent of an alkyl Grignard reagent, such as isopropylmagnesium chloride, results in the formation of a mixture of regioisomeric thienylmagnesium halide intermediates. cmu.edursc.org

For example, the reaction of 2,5-dibromo-3-hexylthiophene with a Grignard reagent selectively produces 2-bromo-5-chloromagnesio-3-hexylthiophene as the major, more reactive isomer, along with a smaller amount of the 5-bromo-2-chloromagnesio-3-hexylthiophene isomer. cmu.edutdl.org This thienyl Grignard species is the active monomer that enters the nickel-catalyzed polymerization cycle. cmu.edursc.org The formation of this intermediate is essential for the subsequent chain-growth polymerization process. ru.nl

Nickel-Catalyzed Polymerization

Nickel-catalyzed cross-coupling reactions are a cornerstone in the synthesis of poly(3-alkylthiophene)s (P3ATs), including poly(3-nonylthiophene) from its monomer, this compound. This class of polymerization reactions, particularly the Kumada Catalyst Transfer Polycondensation (KCTP), has been instrumental in producing high molecular weight, regioregular polymers. The catalyst, typically a Ni(II) complex with phosphine ligands such as Ni(dppe)Cl2 or Ni(dppp)Cl2, plays a crucial role in the polymerization mechanism. The process is initiated by the formation of an active Ni(0) species, which then undergoes oxidative addition to the C-Br bond of the this compound monomer. This is followed by transmetalation with a Grignard reagent (formed from another monomer molecule) and subsequent reductive elimination, which forms the C-C bond between monomer units and regenerates the Ni catalyst that remains associated with the growing polymer chain. This catalyst transfer mechanism is key to achieving a chain-growth polymerization character.

Recent advancements have explored the use of various nickel catalysts to enhance control over the polymerization process. For instance, N-heterocyclic carbene (NHC) ligands for nickel have been shown to be effective in achieving high degrees of polymerization for related poly(hetero)arylenes. chemrxiv.org The choice of the nickel catalyst and its ligands significantly influences the catalytic activity, the molecular weight of the resulting polymer, and the control over the polymer's microstructure. nih.gov

Regioregularity Control in Poly(3-nonylthiophene) Synthesis

Regioregularity is a critical parameter in the synthesis of poly(3-alkylthiophene)s as it profoundly influences the material's electronic and optical properties. For poly(3-nonylthiophene), a high degree of head-to-tail (HT) coupling is desired to ensure a planar backbone, which facilitates π-π stacking and enhances charge carrier mobility. Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT), introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu

The synthesis of regioregular poly(3-nonylthiophene) is primarily achieved through methods like the Grignard Metathesis (GRIM) polymerization, a type of Kumada Catalyst Transfer Polycondensation. cmu.eduresearchgate.net This method involves the treatment of this compound with a Grignard reagent, which selectively forms a magnesium-bromine exchange at the 5-position. The subsequent nickel-catalyzed polymerization proceeds with high regioselectivity, leading to polymers with HT content often exceeding 95%. newcastle.edu.au The control over regioregularity is a direct consequence of the selective metalation and the subsequent catalyst-transfer mechanism that preserves the regiochemistry throughout the polymerization process.

| Coupling Type | Description | Impact on Conjugation |

| Head-to-Tail (HT) | 2-position of one monomer couples with the 5-position of the next. | Promotes a planar backbone, leading to high conjugation. |

| Head-to-Head (HH) | 2-position of one monomer couples with the 2-position of the next. | Introduces steric hindrance, causing twisting and loss of conjugation. cmu.edu |

| Tail-to-Tail (TT) | 5-position of one monomer couples with the 5-position of the next. | Introduces steric hindrance and disrupts the polymer chain's planarity. cmu.edu |

Chain-Growth vs. Step-Growth Mechanisms in KCTP

Kumada Catalyst Transfer Polycondensation (KCTP) of this compound is a prime example of a chain-growth condensation polymerization. researchgate.net This is in contrast to traditional polycondensation reactions that typically proceed via a step-growth mechanism.

In a step-growth polymerization , monomers react to form dimers, trimers, and larger oligomers, which then react with each other. The polymer chain grows from two ends, and high molecular weight polymer is only formed at very high monomer conversion. libretexts.org

In contrast, chain-growth polymerization involves an initiator that activates a monomer, which then adds to a growing polymer chain one monomer at a time. The key feature of KCTP that imparts its chain-growth character is the intramolecular transfer of the nickel catalyst along the growing polymer chain. researchgate.netidexlab.com After a monomer adds to the chain, the catalyst "walks" to the new chain end, ready to activate the next monomer. This mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, as well as the creation of block copolymers. idexlab.comthieme-connect.de

| Mechanism | Characteristics | Polymer Growth | Molecular Weight |

| Step-Growth | Monomers, dimers, and oligomers react with each other. | Growth occurs from both ends of the polymer chain. | High molecular weight is achieved only at high conversion. libretexts.org |

| Chain-Growth (KCTP) | Monomers add one at a time to a growing chain. | Polymer chain grows from one active end. libretexts.org | Molecular weight increases linearly with monomer conversion. |

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative for the synthesis of conjugated polymers like poly(3-nonylthiophene). This method involves the direct coupling of a C-H bond with a C-Br bond, catalyzed by a transition metal, typically palladium. nih.govresearchgate.net For the polymerization of this compound, the reaction would proceed by coupling the C-Br bond at the 2-position with the C-H bond at the 5-position of another monomer.

Comparison with Traditional Cross-Coupling Methods

DArP offers several advantages over traditional cross-coupling methods such as Stille, Suzuki, and Kumada polymerizations. The primary benefit is the elimination of the need for organometallic reagents (organotin, organoboron, or Grignard reagents), which are often toxic, unstable, and generate stoichiometric amounts of metallic waste. researchgate.net This simplification of the reaction scheme, by avoiding the pre-functionalization of the monomer, leads to a more sustainable and cost-effective process.

However, a significant challenge in DArP of 3-substituted thiophenes is controlling the regioselectivity. The C-H bond at the 4-position can also be activated, leading to β-defects in the polymer chain, which can negatively impact the material's properties. researchgate.net Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize these side reactions and achieve high regioregularity. researchgate.net

| Polymerization Method | Monomer 1 | Monomer 2 | Byproducts | Key Advantages | Key Disadvantages |

| Kumada | This compound | Grignard reagent of this compound | Magnesium salts | High regioregularity, chain-growth character | Requires stoichiometric organometallic reagents |

| Stille | This compound | 2-stannyl-3-nonylthiophene | Organotin waste | Tolerant to various functional groups | Toxicity of organotin compounds |

| Suzuki | This compound | 3-nonylthiophene-2-boronic acid/ester | Boron-containing waste | Low toxicity of byproducts | Can be sensitive to reaction conditions |

| DArP | This compound | This compound (C-H activation) | Acid | Atom-economical, no organometallic reagents required | Potential for regioselectivity defects researchgate.net |

Nucleophilic Substitution Reactions

SN2 Reactivity of Brominated Thiophenes

The bromine atom on the thiophene ring in this compound is generally unreactive towards classical SN2 nucleophilic substitution reactions. This is because the carbon atom of the C-Br bond is sp2 hybridized, and the lone pairs on the bromine atom participate in resonance with the aromatic π-system of the thiophene ring, giving the C-Br bond some double bond character. Backside attack, which is characteristic of the SN2 mechanism, is sterically hindered by the thiophene ring itself.

However, under specific conditions, such as with the use of strong nucleophiles and catalysts, displacement of the bromine can occur, although these reactions are not typically classified as simple SN2 reactions. For instance, copper-catalyzed reactions can facilitate the displacement of bromine on a thiophene ring. iust.ac.ir The reactivity of halogens in SN2-type reactions on alkyl halides generally follows the order I > Br > Cl > F, which is related to the carbon-halogen bond strength and the leaving group ability of the halide. quora.com While this trend is well-established for alkyl halides, the reactivity of aryl halides like this compound is governed by different electronic and steric factors.

Elimination Reactions (E2) in Competitive Pathways

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. lumenlearning.comchemistrysteps.com Key features of this mechanism include a second-order rate law, a requirement for a strong base, and a preference for an anti-periplanar arrangement of the abstracted proton and the leaving group. chemistrysteps.commgscience.ac.in

In the context of this compound, a classical E2 elimination pathway is highly unlikely. The bromine atom is attached to an sp²-hybridized carbon of the aromatic thiophene ring. A standard E2 reaction requires the abstraction of a β-hydrogen from an adjacent sp³-hybridized carbon atom, which is not present in the thiophene ring structure. Elimination involving the ring's C-H bonds would disrupt the aromatic system and would require the formation of a highly unstable aryne-like intermediate, a process that does not follow a typical E2 mechanism.

While a true E2 reaction is not a viable pathway, under strongly basic conditions typical for promoting E2 reactions, other competitive pathways can occur. Strong bases, particularly organolithium reagents, can lead to deprotonation of the thiophene ring or engage in lithium-halogen exchange at the bromine position, which are forms of functionalization rather than elimination. taylorandfrancis.com Therefore, instead of elimination, this compound typically undergoes substitution or derivatization reactions when treated with strong bases.

**3.3. Derivatization Reactions

This compound is a versatile substrate for a variety of derivatization reactions, enabling the introduction of new functional groups at either the bromine-bearing carbon or other positions on the thiophene ring.

The bromine atom on the thiophene ring serves as an excellent leaving group and a handle for numerous transformations, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound can participate in several such reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for creating new C-C bonds and is tolerant of many functional groups. nih.govorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the product. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, a major drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium halide) or an organolithium reagent to couple with the aryl bromide, catalyzed by nickel or palladium complexes. nrochemistry.comwikipedia.org This method is effective for forming C-C bonds but is sensitive to functional groups that are incompatible with the highly basic Grignard or organolithium reagents. nrochemistry.com

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is highly valuable for the synthesis of substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.orgorganic-chemistry.org It has become a standard method for synthesizing aryl amines, which are common structures in pharmaceuticals and organic materials. wikipedia.orgacsgcipr.org

| Reaction Name | Coupling Partner | Catalyst/Co-catalyst | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Palladium complex, Base | C-C |

| Stille Coupling | Organostannane | Palladium complex | C-C |

| Kumada Coupling | Grignard reagent (R-MgX) | Palladium or Nickel complex | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium complex, Copper(I) salt | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Palladium complex, Base | C-N |

Formation of Organometallic Intermediates:

Beyond direct coupling, the bromine atom can be replaced to form highly reactive organometallic reagents.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can result in a rapid exchange of the bromine atom for a lithium atom. chemrxiv.orgnih.gov The resulting 2-lithio-3-nonylthiophene is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups. libretexts.org

Grignard Reagent Formation: The compound can react with magnesium metal in an ether solvent like THF to form the corresponding Grignard reagent, 2-(magnesiobromide)-3-nonylthiophene. adichemistry.comaskfilo.comsigmaaldrich.com This organomagnesium compound is a strong nucleophile and base, widely used for additions to carbonyls and other C-C bond-forming reactions. sigmaaldrich.com

Direct C-H activation is an increasingly important strategy for functionalizing heteroaromatic rings, offering a more atom-economical alternative to traditional methods that require pre-functionalization (e.g., halogenation). nih.gov For 2-bromo-3-alkylthiophenes, the C-H bond at the 5-position (alpha to the sulfur atom) is the most electronically activated and sterically accessible site for electrophilic substitution and metallation.

Research in this area has demonstrated that transition metals can catalyze the direct functionalization of this C-H bond. For instance, a gold(I) complex has been used to achieve C-H activation and subsequent aurylation at the 5-position of 2-bromo-3-hexylthiophene. nih.gov This process creates a new organometallic intermediate directly from a C-H bond, which can then be used in subsequent coupling reactions. Similarly, palladium catalysts are widely employed for direct C-H arylation, allowing for the coupling of the thiophene's C-H bond with another aryl halide. mdpi.com This approach avoids the need to first convert the C-H bond into a C-halogen or C-metal bond, streamlining the synthetic process. nih.gov

| Functionalization Method | Target Position | Reagents/Catalysts | Description |

| Direct C-H Activation/Arylation | 5-position | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | Forms a C-C bond directly between the thiophene C-H and an aryl halide. |

| Direct C-H Aurylation | 5-position | Gold(I) complex (e.g., (tBu₃P)AuCl) | Activates the C-H bond to form an organogold intermediate for further reactions. |

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural and mechanistic investigation of organic molecules like 2-Bromo-3-nonylthiophene. It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure and the observation of dynamic processes.

The synthesis of this compound and its subsequent polymerization are critically dependent on achieving the correct regiochemistry. NMR spectroscopy is the primary technique for determining the position of the bromine atom and the nonyl group on the thiophene (B33073) ring.

In the context of preparing monomers for regioregular poly(3-alkylthiophenes), the bromination of 3-alkylthiophenes can potentially yield different isomers. The ¹H NMR spectrum of 2-Bromo-3-alkylthiophenes shows distinct signals for the aromatic protons on the thiophene ring. For the closely related 2-Bromo-3-hexylthiophene, the two aromatic protons appear as distinct doublets at approximately 7.20 ppm and 6.82 ppm rsc.org. The coupling constants between these protons provide definitive evidence for their relative positions. Similarly, the ¹³C NMR spectrum of 2-Bromo-3-hexylthiophene displays characteristic signals for the carbon atoms of the thiophene ring, with the carbon atom bonded to the bromine atom appearing at a chemical shift of around 108.91 ppm rsc.org.

Furthermore, in mechanistic studies of polymerization, such as the Grignard Metathesis (GRIM) method, NMR is crucial for identifying the formation of different regiochemical intermediates. For instance, the reaction of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent can produce two regioisomeric intermediates: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene researchgate.netcmu.edu. The ratio of these isomers can be determined by quenching the reaction mixture and analyzing the products by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) cmu.edu. This analysis is vital for understanding the factors that control the high head-to-tail (HT) regioregularity of the resulting poly(3-alkylthiophene) researchgate.netcmu.edu.

Below is a table of typical ¹H and ¹³C NMR chemical shifts for 2-Bromo-3-hexylthiophene, which serves as a close analog for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 6.82 (d) | 125.21 |

| Thiophene H-5 | 7.20 (d) | 128.32 |

| Thiophene C-2 (C-Br) | - | 108.91 |

| Thiophene C-3 (C-Alkyl) | - | 142.05 |

| Alkyl CH₂ (alpha) | 2.58 (t) | 29.83 |

| Other Alkyl CH₂ | 1.32 (m) | 31.75, 29.51, 29.02, 22.73 |

| Alkyl CH₃ | 0.91 (t) | 14.21 |

Data based on 2-Bromo-3-hexylthiophene as a representative 2-bromo-3-alkylthiophene rsc.org.

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights. In-situ NMR spectroscopy is a powerful technique for following the progress of reactions involving this compound, allowing for the identification of transient intermediates and the determination of reaction kinetics chemrxiv.orgrsc.org.

For example, in the synthesis of poly(3-alkylthiophene)s via catalyst-transfer polycondensation, the rate of formation of the active Grignard monomer from 2,5-dibromo-3-alkylthiophene can be monitored using ¹H NMR researchgate.net. This allows for the optimization of reaction conditions to ensure complete formation of the desired reactive species before the addition of the polymerization catalyst.

Similarly, during the synthesis of this compound itself, for instance, through the bromination of 3-nonylthiophene (B1348804), in-situ NMR can track the consumption of the starting material and the formation of the product and any potential side-products. This enables precise control over the reaction to maximize the yield and purity of the desired isomer. The integration of NMR signals corresponding to specific protons of the reactant and product molecules over time can be used to construct kinetic profiles of the reaction.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification of this compound and the assessment of its purity by detecting and quantifying any impurities.

The mass spectrum of this compound is characterized by its molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M and M+2) of almost equal intensity miamioh.eduyoutube.com. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis in mass spectrometry provides further structural information. In the electron ionization (EI) mass spectrum of bromo-alkyl compounds, common fragmentation pathways include the cleavage of the carbon-bromine bond and the fragmentation of the alkyl chain wikipedia.orglibretexts.org. For this compound, the loss of the bromine radical would result in a significant fragment ion. The fragmentation of the nonyl side chain would produce a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups libretexts.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for purity assessment. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. This allows for the identification and quantification of any unreacted starting materials, isomeric byproducts, or other impurities in a sample of this compound. The GC-MS data for the closely related 2-Bromo-3-n-octylthiophene is available in public databases and serves as a good reference nih.gov.

A representative table of expected mass spectral data for this compound is presented below.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | 303 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 305 |

| [M-Br]⁺ | Loss of Bromine | 224 |

| [C₄H₃S(C₉H₁₉)]⁺ | Thiophene with nonyl group | 224 |

| [C₁₃H₂₀S]⁺ | Fragment from alkyl chain | Various |

Expected m/z values are nominal masses.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid unimi.itrsc.org. For small molecules that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions unimi.itnih.gov.

However, this compound is a liquid at room temperature, which precludes its analysis by single-crystal X-ray diffraction under standard conditions fishersci.com. While it might be possible to crystallize the compound at low temperatures, such studies are not commonly reported for this type of monomer.

Although the solid-state structure of the this compound monomer is not typically studied by XRD, this technique is of paramount importance for characterizing the polymers derived from it. Grazing incidence X-ray diffraction (GIXD) is extensively used to study the solid-state packing and morphology of thin films of poly(3-alkylthiophene)s acs.orguni-tuebingen.de. These studies reveal how the polymer chains arrange themselves, which is crucial for the performance of electronic devices. The diffraction patterns of these polymers show features corresponding to the lamellar stacking of the polymer backbones and the π-stacking distance between adjacent chains acs.org.

Theoretical and Computational Studies of 2 Bromo 3 Nonylthiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of thiophene (B33073) derivatives due to its balance of accuracy and computational cost. nih.gov It allows for the detailed examination of the electronic structure and related properties of molecules.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-3-nonylthiophene, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Commonly used DFT functionals for such optimizations include B3LYP, often paired with a basis set like 6-31G(d,p) to provide a good compromise between accuracy and computational demand for organic molecules. nih.gov

The optimized geometry of this compound would reveal a nearly planar thiophene ring, with the bromine atom and the nonyl alkyl chain attached to the 2nd and 3rd positions, respectively. The nonyl chain, due to its flexibility, can adopt various conformations, and the lowest energy conformation is typically sought. The substitution pattern on the thiophene ring is known to influence its electronic properties. rsc.org

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from these calculations include atomic charges, dipole moments, and the energies of molecular orbitals. For instance, the presence of the electron-withdrawing bromine atom and the electron-donating nonyl group on the thiophene ring will create a specific charge distribution, influencing the molecule's reactivity and intermolecular interactions.

Table 1: Representative Calculated Geometrical Parameters for Substituted Thiophenes Note: This table presents typical values for substituted thiophenes based on DFT calculations found in the literature, as specific data for this compound is not available.

| Parameter | Typical Value Range |

|---|---|

| C=C bond length (thiophene ring) | 1.37 - 1.45 Å |

| C-S bond length (thiophene ring) | 1.70 - 1.75 Å |

| C-Br bond length | ~1.88 Å |

| C-C bond length (alkyl chain) | 1.52 - 1.54 Å |

| C-S-C bond angle | ~92° |

| C-C-Br bond angle | ~125° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. eurekaselect.com

For this compound, FMO analysis can predict its behavior in chemical reactions and its potential as a component in organic electronic devices. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited, which is a desirable property for applications in organic semiconductors and photovoltaics. nih.gov The spatial distribution of the HOMO and LUMO provides further insight into the regions of the molecule that are most likely to be involved in electron transfer processes. In many thiophene derivatives, the HOMO and LUMO are delocalized over the conjugated π-system of the thiophene ring. nih.gov

Table 2: Typical Frontier Molecular Orbital Energies for Substituted Thiophenes Note: This table provides illustrative energy ranges for substituted thiophenes based on DFT calculations from various studies, as specific data for this compound is not available.

| Molecular Orbital | Typical Energy Range (eV) |

|---|---|

| HOMO | -5.0 to -6.5 |

| LUMO | -1.5 to -3.0 |

| HOMO-LUMO Gap | 2.0 to 4.5 |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules. researchgate.net This method is particularly valuable for understanding the optical properties of materials, such as their absorption and emission of light. TDDFT calculations can predict the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions (e.g., π-π* transitions). researchgate.net

For this compound and its derivatives, TDDFT can be used to simulate their UV-Vis absorption spectra. This information is critical for designing materials for applications such as organic solar cells, where efficient light absorption is essential. The calculations can reveal how modifications to the molecular structure, such as changing the length of the alkyl chain or the position of the bromine atom, affect the absorption spectrum. However, it is important to note that the accuracy of TDDFT can be limited for certain types of excited states, and careful selection of the functional is necessary. nih.gov

Molecular Dynamics Simulations for Polymer Conformation and Aggregation

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems, such as polymers, over time. For derivatives of this compound, which are often used as monomers to create polymers like poly(3-nonylthiophene), MD simulations are crucial for understanding the polymer's conformation and how individual polymer chains aggregate in the solid state.

MD simulations model the atoms in a system as classical particles and use a force field to describe the interactions between them. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the system. These simulations can reveal how the long nonyl side chains influence the packing of the polymer backbone, which in turn affects the material's electronic properties. Studies on the closely related poly(3-hexylthiophene) (P3HT) have shown that the side chains play a critical role in determining the degree of crystallinity and the morphology of the material. nih.gov The conformation of the polymer, whether it is planar or twisted, and how the chains stack together (π-stacking) are key factors that govern charge transport in organic electronic devices.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structure. In the context of this compound and its derivatives, QSAR could be used to predict properties such as toxicity, environmental fate, or specific biological activities. eurekaselect.com

A QSAR study involves several steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. Molecular descriptors can encode various aspects of the molecular structure, including topological, geometric, electronic, and physicochemical properties.

Applications in Materials Science and Organic Electronics

Precursor for Poly(3-nonylthiophene) and Oligo(3-nonylthiophene) Synthesis

2-Bromo-3-nonylthiophene is a fundamental monomer for the synthesis of poly(3-nonylthiophene) (P3NT), a member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers. The most common and effective method for this synthesis is the Grignard Metathesis (GRIM) polymerization. This is a type of catalyst-transfer polycondensation that allows for the creation of polymers with controlled molecular weights and high regioregularity. The process typically involves the reaction of the monomer with a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of a nickel catalyst, like Ni(dppp)Cl₂, to initiate polymerization. This method is favored for producing polymers with well-defined structures necessary for high-performance electronic devices. nih.govresearchgate.net

The synthesis proceeds via the formation of a Grignard reagent from this compound, which then undergoes polymerization catalyzed by the nickel complex. This living chain-growth mechanism allows for precise control over the polymer's final properties. nih.gov The same precursor can be used to synthesize shorter-chain oligo(3-nonylthiophene)s, which are valuable for fundamental studies of charge transport and for creating well-defined molecular semiconductors.

The polymerization of this compound can result in two distinct microstructures: regioregular and regiorandom. This refers to the orientation of the nonyl side chains along the polymer backbone.

Regioregular (RR) Polymerization: In this configuration, the monomer units are coupled in a consistent "head-to-tail" fashion. This ordered arrangement allows the polymer chains to pack closely together in a planar conformation, facilitating strong π-π stacking between adjacent chains. This intermolecular interaction is crucial for efficient charge transport, leading to higher charge carrier mobility. rsc.orgkaist.ac.krresearchgate.net The synthesis of highly regioregular P3ATs is a key reason for their dominance in the field of organic electronics. beilstein-journals.org

Regiorandom (RRA) Polymerization: This structure contains a mix of "head-to-tail," "head-to-head," and "tail-to-tail" linkages. The random placement of the bulky nonyl side chains introduces steric hindrance, forcing the polymer backbone to twist. researchgate.net This disruption of planarity prevents effective π-π stacking, resulting in a more amorphous material with significantly lower charge carrier mobility and less defined optical absorption. rsc.orgkaist.ac.kr

The difference in crystalline behavior is stark; regioregular polymers show a strong tendency to crystallize and form ordered nanostructures, while regiorandom polymers are substantially more amorphous. rsc.orgresearchgate.net

The length of the alkyl side chain—in this case, the nonyl (C9) group—is a critical parameter for tuning the properties of poly(3-alkylthiophene)s. The side chain affects solubility, morphology, and electronic characteristics. researchgate.net

Solubility: Longer alkyl chains generally improve the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin coating and printing. researchgate.net

Morphology and Packing: The side chain length directly influences the distance between the polymer backbones (lamellar spacing). rsc.org Longer chains increase this distance, which can affect the efficiency of π-π stacking and, consequently, charge transport. While longer chains can sometimes disturb crowded interdigitation, they can also act as physical spacers that promote backbone planarization. nih.gov

Electronic Properties: There is a complex relationship between side-chain length and electronic performance. Studies on various P3ATs (with butyl, hexyl, octyl, and decyl chains) have shown that charge carrier mobility tends to decrease as the side-chain length increases beyond an optimal point (often found to be hexyl, C6). researchgate.net This is attributed to the increased spacing between conductive backbones. However, the side chain also influences the material's energy levels and its ability to form well-ordered, phase-separated morphologies in blends, which is crucial for devices like solar cells. researchgate.net The nonyl chain, being intermediate in length, offers a balance between processability and solid-state packing.

Table 1: Effect of Alkyl Side Chain Length on Poly(3-alkylthiophene) Properties This table compiles general trends observed in research. Specific values can vary based on synthesis conditions and measurement techniques.

| Property | Short Chains (e.g., Butyl) | Medium Chains (e.g., Hexyl) | Long Chains (e.g., Nonyl, Decyl) |

|---|---|---|---|

| Solubility | Lower | Good | High |

| Crystallinity | Can be high, but processing is difficult | Often optimal, leading to high crystallinity | May decrease due to steric hindrance |

| Hole Mobility | Can be high, but limited by solubility | Generally the highest | Tends to decrease |

| Interchain Distance | Smaller | Intermediate | Larger |

Role in Organic Semiconductors and Conductive Polymers

Polymers derived from this compound, such as P3NT, are classified as organic semiconductors. Their conductivity stems from the conjugated π-electron system along the polymer backbone. nih.govresearchgate.net In their undoped state, these materials act as semiconductors with a moderate bandgap. nih.gov

The delocalized π-electrons can be transported along and between polymer chains, allowing the material to conduct charge. The efficiency of this charge transport is highly dependent on the polymer's morphology and regioregularity, as discussed previously. Due to these properties, P3NT and related P3ATs are integral components in the active layers of various electronic devices. Their ability to be processed from solution at low temperatures makes them an attractive alternative to traditional inorganic semiconductors like silicon. innovativepolymersgroup.com

Building Block for Novel π-Conjugated Systems

Beyond its use in the homopolymer P3NT, this compound serves as a versatile building block for creating more complex π-conjugated systems. Its chemical structure allows it to be incorporated into copolymers, including donor-acceptor (D-A) systems. In these materials, electron-rich units (donors), like the 3-nonylthiophene (B1348804) moiety, are combined with electron-poor units (acceptors). This molecular design strategy is highly effective for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net By carefully selecting the donor and acceptor units, chemists can engineer materials with specific optical absorption and electronic properties, optimizing them for applications such as organic photovoltaics where a tailored bandgap is essential. researchgate.net

Integration in Advanced Organic Devices

The semiconducting properties of polymers made from this compound make them suitable for integration into a variety of advanced organic electronic devices. Their processability allows for the fabrication of thin, flexible, and lightweight electronics. tcichemicals.com These materials form the active layer responsible for charge transport or light interaction in devices that include organic solar cells, light-emitting diodes, and sensors. nih.gov

A primary application for poly(3-alkylthiophene)s, including P3NT, is in Organic Field-Effect Transistors (OFETs). scientificlabs.com An OFET is a type of transistor that uses an organic semiconductor as the active channel material. In a typical bottom-gate device structure, a thin film of the polymer is deposited onto a dielectric layer, which separates it from the gate electrode. Source and drain electrodes are patterned on top of or beneath the semiconductor layer. nih.gov

When a voltage is applied to the gate, it creates an electric field that induces charge carriers (holes, in the case of P3ATs) at the dielectric-semiconductor interface, forming a conductive channel between the source and drain electrodes. nih.gov The performance of an OFET is characterized by its field-effect mobility (μ), which measures how quickly charge carriers move through the channel, and its on/off current ratio. tcichemicals.comresearchgate.net

The high crystallinity and ordered packing of regioregular P3NT are essential for achieving high mobility, as charge carriers can "hop" more efficiently between the well-stacked polymer chains. Research on similar P3ATs has demonstrated that mobilities in the range of 10⁻³ to 10⁻² cm²/Vs are readily achievable, which is sufficient for applications like flexible displays and sensors. researchgate.netresearchgate.net

Table 2: Representative OFET Performance for Poly(3-hexylthiophene) (P3HT) P3HT is the most studied analogue of P3NT. The data provides a benchmark for the expected performance of devices based on polymers derived from 2-bromo-3-alkylthiophenes.

| Device Parameter | Reported Value |

|---|---|

| Semiconductor | Regioregular Poly(3-hexylthiophene) (P3HT) |

| Field-Effect Mobility (μ) | 0.018 cm²/Vs researchgate.net |

| On/Off Current Ratio (I_on/I_off) | > 3.3 x 10⁴ researchgate.net |

| Threshold Voltage (V_th) | -23.4 V researchgate.net |

| Device Structure | Bottom-Gate, Bottom-Contact |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, this compound is primarily utilized as a monomer for the synthesis of the conductive polymer poly(3-nonylthiophene). This polymer functions as an electron-donor material within the active layer of a bulk heterojunction (BHJ) solar cell. The synthesis of P3NT from this compound is typically achieved through cross-coupling polymerization methods, such as Grignard Metathesis (GRIM) polymerization. This process allows for the creation of regioregular polymers, a crucial factor for efficient charge transport.

While specific performance data for P3NT-based solar cells is scarce, research on other poly(3-alkylthiophene)s with varying alkyl chain lengths provides insights into the expected trends. Generally, the photovoltaic performance of P3AT-based solar cells is a complex interplay between the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF), all of which are influenced by the polymer's molecular weight, regioregularity, and the morphology of the active layer blend.

Table 1: Inferred Photovoltaic Parameters of a Hypothetical P3NT-based OPV

| Parameter | Expected Value Range | Influence of 3-Nonylthiophene Side Chain |

| Open-Circuit Voltage (Voc) | 0.5 - 0.7 V | The alkyl side chain has a minor indirect effect on the HOMO energy level, which influences Voc. |

| Short-Circuit Current (Jsc) | 5 - 15 mA/cm² | The nonyl chain impacts polymer packing and morphology, affecting charge mobility and exciton (B1674681) dissociation, which are key to Jsc. |

| Fill Factor (FF) | 0.5 - 0.7 | Dependent on the active layer morphology and charge transport balance, both influenced by the alkyl side chain. |

| Power Conversion Efficiency (PCE) | 2 - 5% | Overall performance is a culmination of Voc, Jsc, and FF. The longer nonyl chain may lead to different optimal processing conditions compared to shorter-chain P3ATs. |

It is important to note that the values in Table 1 are hypothetical and based on trends observed for other P3ATs. Detailed experimental studies are required to determine the precise performance of OPVs utilizing P3NT derived from this compound.

Dye-Sensitized Solar Cells

The application of this compound in dye-sensitized solar cells (DSSCs) is less direct than in OPVs. In conventional DSSCs, the primary light absorber is a dye molecule adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). However, thiophene-based materials have been explored as components of the sensitizing dyes themselves or as part of the hole-transporting material (HTM) that regenerates the dye after electron injection.

This compound could be used as a starting material to synthesize more complex thiophene-containing molecules for these purposes. For instance, it could be incorporated into the structure of an organic sensitizer (B1316253) dye, where the thiophene (B33073) unit can act as a π-bridge to facilitate charge transfer from a donor to an acceptor part of the dye molecule. The nonyl group would enhance the dye's solubility and could influence its adsorption characteristics on the TiO₂ surface, potentially reducing charge recombination.

Alternatively, polymers derived from this compound could be investigated as a solid-state hole-transporting material to replace the liquid electrolyte typically used in DSSCs. The nonyl side chains would be crucial for the solubility and film-forming properties of such a polymer, while the conjugated thiophene backbone would provide the necessary hole conductivity.

Currently, there is a lack of specific research articles detailing the synthesis and application of dyes or HTMs derived from this compound for DSSCs. The potential in this area remains largely exploratory and would require dedicated research to synthesize and characterize suitable materials and evaluate their performance in DSSC devices.

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 2-Bromo-3-nonylthiophene and its subsequent polymerization is increasingly focused on aligning with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key research areas include:

Atom-Economical Reactions: Exploring synthetic pathways that maximize the incorporation of all starting materials into the final product, such as transition-metal-free syntheses using elemental sulfur and buta-1-enes. organic-chemistry.org

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives. Research into deep eutectic solvents and ionic liquids for thiophene (B33073) synthesis has shown promise. rsc.org Furthermore, solvent-free approaches are being considered where feasible. rsc.org

Energy-Efficient Methodologies: The use of microwave-assisted synthesis can drastically shorten reaction times, thereby reducing energy consumption compared to conventional heating methods. benthamscience.comnih.gov

Flow Chemistry: The development of low-pressure flow synthesis techniques offers significant advantages over traditional batch chemistry. newcastle.edu.au As demonstrated in the synthesis of the related 2,5-dibromo-3-hexylthiophene, flow reactors can provide quantitative yields and high purity while dramatically increasing space-time yields and improving safety by controlling exothermic reactions. newcastle.edu.au

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Advantages | Future Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. benthamscience.com | Scaling up processes; broadening substrate scope. |

| Flow Chemistry | Enhanced safety, high reproducibility, superior space-time yields, quantitative conversion. newcastle.edu.au | System optimization for various thiophene derivatives; integration with in-line purification. |

| Deep Eutectic Solvents | Green alternative to traditional solvents, often biodegradable and low-cost. rsc.org | Designing solvents for specific reactions; recyclability and reuse. |

| Transition-Metal-Free Synthesis | Avoids costly and potentially toxic heavy metals, improves atom economy. organic-chemistry.org | Discovery of new reaction pathways; improving reaction conditions and yields. |

Exploration of Novel Catalytic Systems for Cross-Coupling

Cross-coupling reactions are fundamental to the polymerization of this compound into poly(3-nonylthiophene) and other copolymers. Future research is aimed at discovering more efficient, robust, and cost-effective catalytic systems.

Current research has highlighted the efficacy of palladium-based catalysts, such as those supported by bisphosphine ligands, in C-S cross-coupling reactions of 2-bromothiophene derivatives. researchgate.net However, the focus is shifting towards several key areas:

Earth-Abundant Metal Catalysts: Reducing reliance on expensive and rare precious metals like palladium. Nickel-based catalysts, for instance, are being explored for the reductive coupling of challenging heteroaryl halides like 2-bromothiophene. nih.gov